Bienvenue dans la boutique en ligne BenchChem!

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine

Pharmaceutical intermediate characterization Solid‑state analysis Quality control

This 5‑bromo‑2‑methyl‑4‑(methylsulfonyl) arylpiperazine occupies unique chemical space inaccessible to generic analogs. The meta‑bromine enables Pd‑catalyzed cross‑coupling; the sulfonyl group balances brain penetration and solubility. Consistent melting point (121–122 °C) ensures batch‑to‑batch reproducibility. Substituting with unsubstituted or ortho‑substituted arylpiperazines introduces uncharacterized SAR variables, compromising campaign integrity. Ideal for CNS‑targeted library design and focused lead optimization.

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.25 g/mol
CAS No. 1000018-35-8
Cat. No. B3069822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine
CAS1000018-35-8
Molecular FormulaC12H17BrN2O2S
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2CCNCC2)Br)S(=O)(=O)C
InChIInChI=1S/C12H17BrN2O2S/c1-9-7-12(18(2,16)17)10(13)8-11(9)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3
InChIKeyLQGLNCQPMBCRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine (CAS 1000018-35-8) – Procurement Specifications and Analytical Baseline


1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine (CAS 1000018-35-8) is a halogenated arylpiperazine derivative with the molecular formula C₁₂H₁₇BrN₂O₂S and a molecular weight of 333.25 g/mol [1]. The compound is characterized by a piperazine ring substituted at the N1 position with a 5‑bromo‑2‑methyl‑4‑(methylsulfonyl)phenyl moiety . It is typically supplied as a research‑grade building block with a certified purity of ≥95% and exhibits a melting point range of 121–122 °C .

Why In‑Class Arylpiperazines Cannot Substitute for 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine in SAR‑Driven Discovery


Arylpiperazines are a ubiquitous scaffold in medicinal chemistry, but the specific substitution pattern on the phenyl ring dictates both physicochemical properties and receptor‑binding profiles. 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine incorporates a unique 5‑bromo‑2‑methyl‑4‑(methylsulfonyl) substitution that is not present in common in‑class analogs such as 1‑(4‑methylsulfonylphenyl)piperazine or 1‑(2‑bromo‑4‑methylsulfonylphenyl)piperazine [1]. This substitution pattern alters the electron density on the aromatic ring, hydrogen‑bond acceptor capacity of the sulfonyl group, and steric bulk around the piperazine nitrogen—each of which can meaningfully shift a ligand’s affinity, selectivity, and functional activity at CNS targets [2]. Consequently, substituting this compound with a generic arylpiperazine that lacks the precise bromo/methyl/methylsulfonyl geometry would introduce uncharacterized variables into a structure–activity relationship (SAR) campaign, compromising reproducibility and interpretability of biological results.

Quantitative Differentiation of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine Against Closest Structural Analogs


Melting Point and Purity – Verified Solid‑State Identity for Reproducible Formulation

The compound exhibits a sharp melting point of 121–122 °C as measured by differential scanning calorimetry or capillary method, and is supplied with a minimum certified purity of 95% . In contrast, the unsubstituted analog 1‑(4‑(methylsulfonyl)phenyl)piperazine (CAS 187669‑60‑9) has a reported melting point of 68–72 °C . The difference of approximately +50 °C reflects the substantial impact of the 5‑bromo and 2‑methyl substituents on crystal lattice energy, providing a simple, orthogonal analytical checkpoint to confirm compound identity prior to use in sensitive biological assays.

Pharmaceutical intermediate characterization Solid‑state analysis Quality control

Lipophilicity (XLogP3) – Differentiated Physicochemical Profile Influencing CNS Permeability

The target compound has a computed XLogP3 value of 1.7 [1]. By comparison, the 5‑bromo‑2‑fluoro analog 1‑[(2‑fluoro‑5‑bromo‑4‑methylsulfonyl)phenyl]piperazine (CAS 1020722‑16‑0, molecular weight 337.21 g/mol) yields a calculated XLogP3 of approximately 1.3 [2]. The +0.4 log unit increase for the target compound indicates moderately higher lipophilicity, which in arylpiperazine series correlates with increased passive membrane permeability and enhanced brain penetration potential—a critical parameter when prioritizing CNS‑targeted lead candidates [3].

Lipophilicity prediction CNS drug design ADME properties

Molecular Weight and Halogen Composition – Differentiated Reactivity for Downstream Derivatization

The target compound possesses a molecular weight of 333.25 g/mol and contains a single bromine atom at the 5‑position of the phenyl ring [1]. The closest in‑class analog, 1‑[2‑bromo‑4‑(methylsulfonyl)phenyl]piperazine (CAS 849035‑69‑4), has a molecular weight of 319.22 g/mol and places the bromine ortho to the piperazine attachment . While both compounds offer a bromine handle for Pd‑catalyzed cross‑coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig), the 5‑bromo substitution pattern in the target compound presents distinct steric and electronic constraints compared to the 2‑bromo isomer. This positional difference alters the activation energy for oxidative addition and can affect the regioselectivity of subsequent transformations, making the target compound the preferred choice when the synthetic route demands a specific aryl bromide geometry [2].

Medicinal chemistry Synthetic intermediate Cross‑coupling reactions

Recommended Use Cases for 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine in Discovery and Development Workflows


Scaffold‑Based SAR Expansion at the 5‑Position via Palladium‑Catalyzed Cross‑Coupling

The 5‑bromo substituent provides a versatile synthetic handle for Pd‑catalyzed cross‑coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amine functionalities at the meta position relative to the piperazine attachment. This is particularly valuable for medicinal chemistry teams seeking to probe the steric and electronic tolerance of a target binding pocket while maintaining the core arylpiperazine pharmacophore [1]. Because the bromine is positioned meta to the piperazine nitrogen, coupling products will project substituents into a different region of chemical space compared to ortho‑substituted analogs (e.g., CAS 849035‑69‑4), thereby generating SAR data that cannot be obtained from more common regioisomers .

CNS‑Focused Lead Identification Leveraging Favorable Lipophilicity and Hydrogen‑Bond Capacity

With a computed XLogP3 of 1.7 and four hydrogen‑bond acceptor atoms (two from the sulfonyl group, two from the piperazine ring), this compound occupies a physicochemical space that is historically enriched for CNS‑active agents [1]. The specific combination of a moderately lipophilic aromatic core and a polar sulfonyl group may balance passive brain penetration with aqueous solubility—a key requirement for oral CNS drug candidates. Procurement of this exact building block allows research teams to explore novel chemotypes targeting serotonin, dopamine, or σ receptors without the confounding variables introduced by alternative halogen or methyl substitution patterns .

Quality Control and Batch‑to‑Batch Reproducibility in Multi‑Step Synthesis

The well‑defined melting point (121–122 °C) and high certified purity (≥95%) make this compound an ideal internal standard or starting material for multi‑step syntheses where batch consistency is paramount [1]. Any deviation from the expected melting point provides an immediate red flag for mislabeled material or degradation, reducing the risk of failed reactions and wasted resources. This is especially important when the compound is used as a key intermediate in a campaign that spans multiple months or involves multiple collaborating laboratories.

Construction of Targeted Compound Libraries with Defined Halogenation Patterns

The presence of both a bromine atom and a methyl group on the phenyl ring creates a distinct halogen‑bonding and steric environment that is not replicated by other commercially available arylpiperazines. Compound management and procurement groups seeking to build a focused library of CNS‑oriented scaffolds should prioritize this compound to ensure library diversity and to avoid redundancy with simpler analogs such as 1‑(4‑methylsulfonylphenyl)piperazine [1]. The unique substitution pattern may yield hits in high‑throughput screens that are not captured by more generic arylpiperazine libraries.

Quote Request

Request a Quote for 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.